molecular formula C9H6F3NOS B8807440 7-Methoxy-2-(trifluoromethyl)benzo[d]thiazole

7-Methoxy-2-(trifluoromethyl)benzo[d]thiazole

Cat. No. B8807440
M. Wt: 233.21 g/mol
InChI Key: JOVLQXUSLFDMGI-UHFFFAOYSA-N
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Patent
US09067934B2

Procedure details

To a solution of N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide (C25) (748 mg, 2.38 mmol) in 1,2-dimethoxyethane (11.9 mL) was added 1,10-phenanthroline (88.4 mg, 0.48 mmol), cesium carbonate (1.55 g, 4.76 mmol), and copper iodide (45.3 mg, 0.24 mmol). Nitrogen was bubbled through the reaction for 30 minutes and the reaction was heated to 80° C. for 48 hours. The mixture was cooled to room temperature, filtered and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 30% diethyl ether in hexanes) afforded the title compound as a colorless solid. Yield: 398 mg, 1.71 mmol, 72%. GCMS m/z 233 (M+). 1H NMR (400 MHz, CDCl3) δ 4.03 (s, 3H), 6.97 (br d, J=7.9 Hz, 1H), 7.56 (dd, J=8.3, 8.0 Hz, 1H), 7.82 (dd, J=8.3, 0.6 Hz, 1H).
Name
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide
Quantity
748 mg
Type
reactant
Reaction Step One
Quantity
88.4 mg
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
solvent
Reaction Step One
Quantity
45.3 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:10][C:11](=[S:16])[C:12]([F:15])([F:14])[F:13].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>COCCOC.[Cu](I)I>[CH3:9][O:8][C:7]1[C:2]2[S:16][C:11]([C:12]([F:15])([F:14])[F:13])=[N:10][C:3]=2[CH:4]=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide
Quantity
748 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1OC)NC(C(F)(F)F)=S
Name
Quantity
88.4 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
1.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
11.9 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
45.3 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through the reaction for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via silica gel chromatography (Gradient: 0% to 30% diethyl ether in hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2N=C(SC21)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.